molecular formula C11H6BrN3O B13707130 4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile

4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile

Cat. No.: B13707130
M. Wt: 276.09 g/mol
InChI Key: NSXJZLFBWALIQW-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is a chemical compound that features a benzonitrile group substituted with a 5-bromo-2-formyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromo group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(5-Bromo-2-carboxy-4-imidazolyl)benzonitrile.

    Reduction: 4-(5-Bromo-2-formyl-4-imidazolyl)benzylamine.

    Substitution: 4-(5-Azido-2-formyl-4-imidazolyl)benzonitrile or 4-(5-Mercapto-2-formyl-4-imidazolyl)benzonitrile.

Scientific Research Applications

4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-2-methoxy-1H-imidazol-1-yl)benzonitrile: Similar structure but with a methoxy group instead of a formyl group.

    4-Formylbenzonitrile: Lacks the imidazole ring but contains the formyl and nitrile groups.

Uniqueness

4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile is unique due to the presence of both the bromo and formyl groups on the imidazole ring, which can significantly influence its reactivity and binding properties in various applications.

Properties

Molecular Formula

C11H6BrN3O

Molecular Weight

276.09 g/mol

IUPAC Name

4-(5-bromo-2-formyl-1H-imidazol-4-yl)benzonitrile

InChI

InChI=1S/C11H6BrN3O/c12-11-10(14-9(6-16)15-11)8-3-1-7(5-13)2-4-8/h1-4,6H,(H,14,15)

InChI Key

NSXJZLFBWALIQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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